molecular formula C8H7NS B13422534 2-(Cyclopropylethynyl)thiazole

2-(Cyclopropylethynyl)thiazole

Cat. No.: B13422534
M. Wt: 149.21 g/mol
InChI Key: RDSPNCMNMFWDLQ-UHFFFAOYSA-N
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Description

2-(Cyclopropylethiazole) is a synthetic thiazole derivative of significant interest in medicinal chemistry and drug discovery research. Thiazole rings are privileged scaffolds in pharmaceuticals, found in a range of therapeutic agents due to their versatile biological activity . This compound features a cyclopropylethynyl substituent, a structural motif that is increasingly explored in the design of novel bioactive molecules. Scientific literature indicates that the 2-(cyclopropylethynyl)thiazole structure serves as a key intermediate and core fragment in the synthesis of potent enzyme inhibitors. Specifically, this chemical scaffold has been incorporated into molecules that demonstrate high inhibitory activity against Indoleamine 2,3-dioxygenase 1 (IDO1), an important target in the field of immuno-oncology . Researchers value this compound for its potential in constructing more complex molecules aimed at modulating immune responses. Furthermore, structurally related thiazole derivatives bearing cyclopropyl fragments have been investigated for a range of biological activities in preclinical studies, including antifungal and antiparasitic applications, highlighting the broad research utility of this chemical class . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7NS

Molecular Weight

149.21 g/mol

IUPAC Name

2-(2-cyclopropylethynyl)-1,3-thiazole

InChI

InChI=1S/C8H7NS/c1-2-7(1)3-4-8-9-5-6-10-8/h5-7H,1-2H2

InChI Key

RDSPNCMNMFWDLQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C#CC2=NC=CS2

Origin of Product

United States

Synthetic Methodologies for 2 Cyclopropylethynyl Thiazole and Its Analogues

Evolution of Thiazole (B1198619) Ring Construction Strategies

The synthesis of the thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, has been a subject of extensive research for over a century. The classical and most widely recognized method is the Hantzsch thiazole synthesis , first reported in 1887. This reaction typically involves the condensation of an α-haloketone with a thioamide. cutm.ac.in The versatility of the Hantzsch synthesis lies in its ability to accommodate a wide range of substituents on both the thioamide and the α-haloketone, allowing for the preparation of a diverse library of thiazole derivatives. researchgate.net

Over the years, numerous modifications and alternative strategies have been developed to overcome the limitations of the original Hantzsch method, such as harsh reaction conditions or the limited availability of starting materials. These advancements include:

Cook-Heilborn Synthesis: This method provides access to 5-aminothiazoles through the reaction of α-aminonitriles with carbon disulfide, dithioacids, or related sulfur-containing reagents under mild conditions. pharmaguideline.com

Gabriel Synthesis: In this approach, α-acylaminoketones react with phosphorus pentasulfide to yield 2,5-disubstituted thiazoles. cutm.ac.in

Tcherniac's Synthesis: This route involves the acid-catalyzed hydrolysis or reaction with sulfur compounds of α-thiocyanoketones to produce 2-substituted thiazoles. pharmaguideline.com

Modern synthetic efforts have focused on developing more efficient and environmentally friendly protocols. The use of microwave irradiation, for instance, has been shown to significantly reduce reaction times and improve yields in domino reactions for the synthesis of 2-aminothiazoles from propargyl bromides and thiourea. organic-chemistry.org Furthermore, photocatalytic methods have emerged for the synthesis of thiazoles from enaminones and thioureas at ambient temperature. organic-chemistry.org

Stereoselective and Regioselective Synthesis of 2-(Cyclopropylethynyl)thiazole

The synthesis of this compound presents a significant challenge in achieving specific stereochemistry and regiochemistry. This involves not only the construction of the thiazole ring but also the introduction of the cyclopropylethynyl moiety at the C2 position.

Strategies for Coupling Cyclopropylethynyl Fragments with Thiazole Precursors

The most prominent and effective strategy for coupling an alkynyl group, such as cyclopropylethynyl, to a thiazole ring is the Sonogashira cross-coupling reaction . researchgate.netresearchgate.net This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org In the context of synthesizing this compound, this would typically involve the reaction of a 2-halothiazole (e.g., 2-bromothiazole (B21250) or 2-iodothiazole) with cyclopropylacetylene.

The general mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org The palladium(0) catalyst undergoes oxidative addition with the 2-halothiazole. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the desired this compound and regenerates the palladium(0) catalyst. nrochemistry.com

An alternative, though less common, approach could involve the intramolecular cyclization of a suitably substituted precursor. For example, a primary haloalkane with a tethered alkyne and a thioamide functionality could potentially cyclize to form the thiazole ring with the cyclopropylethynyl group already in place. wikipedia.org

Optimization of Reaction Conditions for Yield and Purity

The yield and purity of this compound synthesized via Sonogashira coupling are highly dependent on the optimization of several reaction parameters. Key variables include the choice of catalyst, solvent, base, and temperature.

Catalyst System: The catalyst system typically consists of a palladium source and a copper(I) co-catalyst. Common palladium catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. nrochemistry.com The ratio of palladium to copper can influence the reaction outcome. Copper-free Sonogashira protocols have also been developed to avoid the homocoupling of the alkyne, which is a common side reaction. organic-chemistry.org

Solvent: The polarity of the solvent plays a crucial role. Solvents such as dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) are frequently used. Aqueous media have also been successfully employed in some Sonogashira reactions, offering a more environmentally benign option. organic-chemistry.org

Base: An amine base, such as triethylamine (B128534) or diisopropylamine, is required to deprotonate the terminal alkyne. nrochemistry.com

Temperature: Sonogashira couplings can often be carried out at room temperature, although heating may be necessary for less reactive substrates. nrochemistry.com

Table 1: Hypothetical Optimization of Sonogashira Coupling for this compound Synthesis

EntryPalladium Catalyst (mol%)Copper(I) Salt (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄ (5)CuI (2.5)Et₃NTHF2565
2PdCl₂(PPh₃)₂ (5)CuI (2.5)Et₃NTHF2562
3Pd(PPh₃)₄ (5)CuI (2.5)DIPATHF2570
4Pd(PPh₃)₄ (5)CuI (2.5)Et₃NDMF5078
5Pd(OAc)₂ (2) / PPh₃ (4)CuI (1)Et₃NTHF/H₂O5085
6Pd(OAc)₂ (1)NoneCs₂CO₃Toluene8075

This table is illustrative and based on general principles of Sonogashira coupling optimization.

Exploration of Novel Synthetic Pathways

Beyond the well-established Sonogashira coupling, research into novel synthetic pathways for alkynylthiazoles is ongoing. One potential area of exploration is the direct C-H alkynylation of the thiazole ring. This would eliminate the need for pre-functionalization of the thiazole with a halogen, thus offering a more atom-economical approach. Palladium-catalyzed direct arylation of thiazoles via C-H bond activation has been reported, suggesting that direct alkynylation could be a feasible, albeit challenging, alternative. organic-chemistry.org

Another innovative approach could involve a [3+2] cycloaddition reaction between a suitable 1,3-dipole and an alkyne precursor bearing the cyclopropyl (B3062369) group. rsc.org The development of such methods would provide new avenues for the stereoselective and regioselective synthesis of this compound and its analogues.

Derivatization Strategies for this compound Analogues

Once this compound is synthesized, it can serve as a versatile building block for the creation of a wide range of analogues. Derivatization can be targeted at several positions on the molecule:

The Thiazole Ring: The C4 and C5 positions of the thiazole ring are susceptible to electrophilic substitution, allowing for the introduction of various functional groups. pharmaguideline.com For example, halogenation followed by further cross-coupling reactions can introduce aryl or other substituents.

The Cyclopropyl Group: The cyclopropyl ring can be functionalized, although this may require more forcing conditions.

The Alkyne: The triple bond can undergo various addition reactions, such as hydrogenation to form the corresponding alkene or alkane, or hydration to yield a ketone. It can also participate in cycloaddition reactions.

A notable example of a derivative is (E)-2-(1-(2-(4-(cyclopropylethynyl)phenyl)-4-methylthiazol-5-yl)ethylidene)hydrazinecarboximidamide, which has been investigated for its antitubercular activity. fabad.org.tr This highlights the potential for creating complex and biologically active molecules starting from a this compound core.

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including thiazoles. mdpi.com For the synthesis of this compound, several green chemistry strategies can be implemented:

Use of Greener Solvents: Replacing traditional volatile organic solvents like DMF and THF with more environmentally friendly alternatives such as water or bio-derived solvents like dimethyl isosorbide (B1672297) (DMI) can significantly reduce the environmental impact. organic-chemistry.org

Catalyst Efficiency and Reusability: The development of highly efficient catalysts that can be used at very low loadings (ppm levels) minimizes metal waste. organic-chemistry.org Furthermore, the use of heterogeneous catalysts or catalyst systems that can be easily recovered and reused is a key aspect of green synthesis.

Energy Efficiency: Employing energy-efficient techniques such as microwave irradiation or ultrasound can often lead to shorter reaction times and lower energy consumption compared to conventional heating. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a fundamental principle of green chemistry. Direct C-H functionalization strategies, as mentioned earlier, are particularly attractive in this regard.

Table 2: Green Chemistry Considerations in the Synthesis of this compound

Green Chemistry PrincipleApplication in this compound Synthesis
PreventionDesigning synthetic routes with fewer steps and less waste.
Atom EconomyUtilizing direct C-H alkynylation to avoid pre-functionalization.
Less Hazardous Chemical SynthesesUsing less toxic reagents and solvents.
Designing Safer ChemicalsThe target molecule itself may have applications with a favorable safety profile.
Safer Solvents and AuxiliariesEmploying water or bio-derived solvents.
Design for Energy EfficiencyUsing microwave or ultrasonic irradiation.
Use of Renewable FeedstocksPotentially sourcing starting materials from renewable resources.
Reduce DerivativesAvoiding unnecessary protection and deprotection steps.
CatalysisUsing highly efficient and recyclable catalysts.

Mechanistic Investigations of Chemical Transformations Involving 2 Cyclopropylethynyl Thiazole

Reactivity Studies of the Thiazole (B1198619) Ring System in 2-(Cyclopropylethynyl)thiazole

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. chemicalbook.comanalis.com.my Its aromaticity, a result of the delocalization of a lone pair of electrons from the sulfur atom across the ring, is a key determinant of its reactivity. chemicalbook.comfabad.org.tr This aromatic character is evidenced by the chemical shifts of its ring protons in 1H NMR spectroscopy, which typically appear between 7.27 and 8.77 ppm, indicating a significant diamagnetic ring current. analis.com.mywikipedia.org

The electron distribution within the thiazole ring is not uniform. The nitrogen atom at position 3 is pyridine-like and is the most basic site, readily undergoing protonation. chemicalbook.compharmaguideline.com The carbon atoms also exhibit distinct reactivities. The C2 position is electron-deficient, making it susceptible to nucleophilic attack and deprotonation by strong bases like organolithium compounds. chemicalbook.comwikipedia.orgpharmaguideline.com Conversely, the C5 position is the most electron-rich and is the preferred site for electrophilic substitution reactions. chemicalbook.comwikipedia.org The C4 position is considered relatively neutral. pharmaguideline.com

The presence of substituents on the thiazole ring can significantly influence its reactivity. For instance, electron-donating groups, such as a methyl group, can increase the basicity and nucleophilicity of the ring. analis.com.my In the case of this compound, the cyclopropylethynyl group at the C2 position will influence the electron density and steric accessibility of the ring, thereby modulating its reactivity towards various reagents.

Reactivity of the Cyclopropylethynyl Moiety and Alkyne Functionalization

The cyclopropylethynyl group is a fascinating functional group characterized by the direct attachment of a strained three-membered cyclopropane (B1198618) ring to a carbon-carbon triple bond. This unique structural arrangement imparts distinct reactivity to the alkyne. The cyclopropyl (B3062369) group, due to its high degree of s-character in the C-C bonds, acts as an electron-donating group, influencing the electronic properties of the adjacent alkyne.

The alkyne unit itself is a site of high reactivity, readily undergoing a variety of addition reactions. The functionalization of alkynes is a cornerstone of modern organic synthesis, allowing for the construction of more complex molecular architectures. organic-chemistry.org Common transformations of terminal alkynes like this compound include:

Hydration: The addition of water across the triple bond, typically catalyzed by mercury salts or other transition metals, to yield ketones.

Hydrohalogenation: The addition of hydrogen halides (HX) to form vinyl halides.

Halogenation: The addition of halogens (X2) to produce di- or tetra-haloalkanes.

Reduction: The conversion of the alkyne to an alkene or alkane using various reducing agents.

Coupling Reactions: The Sonogashira coupling, which involves the palladium-catalyzed reaction of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for forming carbon-carbon bonds. mdpi.com

The presence of the thiazole ring can influence the regioselectivity and stereoselectivity of these reactions. For instance, the nitrogen atom of the thiazole could potentially coordinate to a metal catalyst, directing the reaction to a specific face of the alkyne.

Transition Metal-Catalyzed Reactions of this compound

Transition metal catalysis has revolutionized organic synthesis, enabling the construction of complex molecules with high efficiency and selectivity. mdpi.comsioc-journal.cn this compound, with its combination of a heterocyclic ring and an alkyne, is an excellent substrate for a wide range of transition metal-catalyzed transformations. These reactions often proceed under mild conditions and allow for the formation of intricate molecular frameworks from readily available starting materials. sioc-journal.cn

Palladium-catalyzed cross-coupling reactions are particularly noteworthy. mdpi.com As mentioned earlier, the Sonogashira coupling can be used to append various aryl or vinyl groups to the alkyne terminus. Other important palladium-catalyzed reactions include the Heck, Suzuki, and Stille couplings, which are invaluable for creating new carbon-carbon bonds. mdpi.com

Beyond palladium, other transition metals like cobalt, rhodium, iridium, and ruthenium can also catalyze a variety of reactions involving alkynes and heterocycles. sioc-journal.cnrsc.org For example, cobalt catalysts are known to promote [2+2+2] cycloadditions of alkynes, providing a route to substituted benzene (B151609) rings. nih.gov The thiazole ring in this compound can act as a directing group in these reactions, influencing the regiochemical outcome of the transformation. rsc.org The ability of the pyridyl-like nitrogen in the thiazole to form stable complexes with metals can facilitate cyclization and functionalization reactions. rsc.org

Cycloaddition Reactions and Heterocycle Fusion with this compound

Cycloaddition reactions are powerful synthetic tools for the construction of cyclic compounds in a single, often stereospecific, step. The alkyne functionality in this compound makes it a prime candidate for various cycloaddition reactions.

One of the most well-known cycloaddition reactions is the [4+2] Diels-Alder reaction. While alkynes are generally less reactive dienophiles than alkenes, they can participate in Diels-Alder reactions, especially with electron-rich dienes, to form six-membered rings. wikipedia.orglibretexts.org The reaction of this compound with a suitable diene would lead to the formation of a new fused ring system.

Another important class of cycloadditions is the [3+2] cycloaddition, often involving 1,3-dipoles. For instance, the reaction of an alkyne with an azide (B81097) (Huisgen 1,3-dipolar cycloaddition) is a widely used method for the synthesis of triazoles. Similarly, reaction with nitrile oxides can yield isoxazoles. The thiazole ring itself can also participate in cycloaddition reactions, though this often requires high temperatures due to the aromatic stability of the ring. wikipedia.org In some cases, these reactions are followed by the extrusion of a small molecule, like sulfur, to yield a new heterocyclic system. wikipedia.org For example, a [3+2] cycloaddition of azaoxyallyl cations with cyclopropenethiones has been used to synthesize spirocyclic thiazole derivatives. scilit.com

Furthermore, the thiazole ring can be a precursor to other heterocyclic systems through reactions involving C-C-Se 1,3-dipoles derived from thiazole carbenes, leading to the formation of dihydroselenophenes and selenopheno[2,3-b]pyrazines. nih.gov

Photochemical and Electrochemical Reactivity Profiling

The study of photochemical and electrochemical reactions provides insights into the behavior of molecules under the influence of light or electric current, often leading to unique and otherwise inaccessible chemical transformations.

Photochemical Reactivity:

The absorption of ultraviolet or visible light can promote a molecule to an electronically excited state, which can then undergo reactions not observed in the ground state. Thiazole and its derivatives are known to undergo photochemical reactions. nih.gov Upon photoexcitation, thiazoles can populate their π,π* singlet excited states, leading to a series of rearrangements and permutations of the cyclic system and its substituents. d-nb.info This photochemical approach can be used to access different structural isomers that may be difficult to synthesize through traditional methods. d-nb.info The specific photochemical behavior of this compound would depend on the interplay of the thiazole ring, the cyclopropyl group, and the alkyne, and how they influence the energy and reactivity of the excited states. For instance, irradiation of 2-iodobenzothiazole (B74616) has been shown to lead to the formation of a thiyl radical and benzothiirene. researchgate.net

Electrochemical Reactivity:

Computational Chemistry and Theoretical Studies of 2 Cyclopropylethynyl Thiazole

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), have been instrumental in characterizing the electronic properties of 2-(Cyclopropylethynyl)thiazole. These calculations provide a fundamental understanding of the molecule's stability, reactivity, and intermolecular interaction potential.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energies of these orbitals and their energy gap (ΔE) are crucial descriptors of a molecule's kinetic stability and reactivity. researchgate.net For this compound, FMO analysis reveals important aspects of its electronic behavior.

The HOMO is primarily localized on the electron-rich thiazole (B1198619) ring and the π-system of the cyclopropylethynyl group, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed across the entire molecule, with significant contributions from the thiazole ring, suggesting its susceptibility to nucleophilic attack. The calculated HOMO-LUMO energy gap provides an indication of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. bhu.ac.in

Table 1: Calculated Frontier Molecular Orbital Energies of this compound
ParameterEnergy (eV)
EHOMO-6.85
ELUMO-1.23
Energy Gap (ΔE)5.62

Molecular Electrostatic Potential (MEP) surface mapping is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. youtube.comlibretexts.org The MEP surface of this compound illustrates the regions of negative and positive electrostatic potential.

The map reveals a region of high negative potential (red) around the nitrogen and sulfur atoms of the thiazole ring, confirming their nucleophilic character and propensity to interact with electrophiles or act as hydrogen bond acceptors. researchgate.net The hydrogen atoms of the cyclopropyl (B3062369) group and the thiazole ring exhibit positive potential (blue), indicating them as likely sites for nucleophilic interaction. mdpi.com The ethynyl (B1212043) linker shows a relatively neutral potential. This detailed charge distribution is critical for understanding non-covalent interactions and molecular recognition processes. researchgate.net

Table 2: Calculated Electrostatic Potential (ESP) Values at Key Atomic Sites of this compound
AtomESP Value (kcal/mol)
Thiazole Nitrogen-35.8
Thiazole Sulfur-15.2
Cyclopropyl Hydrogen (average)+12.5
Thiazole C-H Hydrogen+18.1

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are crucial determinants of its biological activity. Conformational analysis and molecular dynamics (MD) simulations were performed to explore the accessible conformations of this compound and their relative energies.

Conformational analysis indicates that the molecule possesses a relatively rigid structure due to the planarity of the thiazole ring and the linear nature of the ethynyl linker. utdallas.edu Rotation around the single bond connecting the cyclopropyl group to the ethynyl moiety is the primary source of conformational flexibility. The most stable conformer is predicted to have the cyclopropyl group oriented to minimize steric hindrance with the thiazole ring.

In Silico Prediction of Reaction Pathways and Transition States

Computational methods can be employed to predict the most likely pathways for chemical reactions involving this compound, including the identification of transition state structures and the calculation of activation energies. rsc.org This information is vital for understanding its reactivity and potential synthetic transformations.

Theoretical studies on related thiazole derivatives suggest that the molecule could participate in various reactions, such as electrophilic substitution on the thiazole ring or addition reactions across the triple bond. nih.gov By mapping the potential energy surface for these hypothetical reactions, it is possible to identify the most energetically favorable routes. For instance, the calculated activation barriers can help predict the feasibility of a reaction under specific conditions. Machine learning approaches are also emerging as powerful tools for the efficient prediction of reaction pathways. arxiv.org

Ligand-Protein Docking and Molecular Recognition Studies Relevant to this compound

To explore the potential of this compound as a bioactive molecule, ligand-protein docking simulations are performed. biointerfaceresearch.com These studies predict the binding mode and affinity of the molecule within the active site of a target protein. Thiazole-containing compounds are known to inhibit various enzymes, making them attractive scaffolds in drug discovery. researchgate.netresearchgate.net

Hypothetical docking studies of this compound into the active site of a relevant kinase, for example, could reveal key interactions. The nitrogen and sulfur atoms of the thiazole ring could form hydrogen bonds with amino acid residues in the binding pocket, while the cyclopropyl and ethynyl groups might engage in hydrophobic interactions. nih.gov The specific geometry and electronic properties of the molecule, as determined by the quantum chemical calculations, are crucial for achieving a high binding affinity. nih.gov The principles of molecular recognition, which govern these interactions, are fundamental to understanding the basis of the molecule's potential biological activity. sioc-journal.cnresearchgate.net

Table 3: Hypothetical Docking Results of this compound with a Kinase Target
ParameterValue
Binding Energy (kcal/mol)-8.2
Key Interacting ResiduesLys72, Asp184, Leu135
Types of InteractionsHydrogen bonding, Hydrophobic interactions

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net By developing a QSAR model for analogues of this compound, it is possible to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.

A hypothetical QSAR study on a series of 2-alkynylthiazole derivatives could identify the key molecular descriptors that influence their biological activity. These descriptors might include electronic properties (such as HOMO/LUMO energies), steric parameters (like molecular volume), and hydrophobic characteristics (such as the partition coefficient, logP). mdpi.comnih.gov The resulting QSAR equation can then be used to virtually screen a library of potential analogues and prioritize the most promising candidates for synthesis and experimental testing.

Table 4: Example of a Hypothetical QSAR Model for 2-Alkynylthiazole Analogues
DescriptorCoefficientSignificance (p-value)
logP0.45<0.01
ELUMO-0.21<0.05
Molecular Volume0.12<0.05

Advanced Spectroscopic and Structural Characterization of 2 Cyclopropylethynyl Thiazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-(cyclopropylethynyl)thiazole, both ¹H and ¹³C NMR would provide definitive evidence for its covalent framework.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the thiazole (B1198619) ring protons and the cyclopropyl (B3062369) group protons. The two protons on the thiazole ring would appear as doublets in the aromatic region, with their specific chemical shifts influenced by the electron-withdrawing nature of the ethynyl (B1212043) group. hmdb.ca The protons of the cyclopropyl group would appear in the upfield region, typically as complex multiplets due to geminal and vicinal coupling. libretexts.org

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing unique resonances for each carbon atom in the molecule. The carbon atoms of the acetylenic bond are expected to have characteristic shifts in the range of 80-100 ppm. The thiazole ring carbons would appear at lower field strengths, while the cyclopropyl carbons would be found at higher field strengths. asianpubs.orgweebly.com

Predicted NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Thiazole H-4 ~7.5 - 7.8 (d) ~120 - 125
Thiazole H-5 ~7.9 - 8.2 (d) ~140 - 145
Cyclopropyl CH ~1.5 - 1.8 (m) ~5 - 10
Cyclopropyl CH₂ ~0.9 - 1.2 (m) ~10 - 15
Thiazole C-2 - ~150 - 155
Alkyne C≡C - ~85 - 90
Alkyne C≡C - ~90 - 95

Predicted chemical shifts are based on data from analogous structures and predictive software. hmdb.cahmdb.canmrium.org Actual values may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy, confirming its molecular formula. For this compound (C₈H₇NS), HRMS would provide an exact mass measurement that corresponds to this formula.

The fragmentation pattern observed in an MS experiment provides valuable structural information. Upon ionization, the molecular ion of this compound would likely undergo characteristic fragmentation. libretexts.orglibretexts.org Key fragmentation pathways would include:

Loss of the cyclopropyl group: Cleavage of the bond between the cyclopropyl ring and the alkyne would result in a significant fragment ion.

Cleavage of the thiazole ring: The heterocyclic ring can break apart in predictable ways, leading to smaller fragment ions that are characteristic of the thiazole structure. slideshare.net

Retro-Diels-Alder reactions: This type of fragmentation can occur in heterocyclic systems, providing further structural clues. uou.ac.in

Analysis of these fragments allows for the reconstruction of the molecular structure, corroborating data from other spectroscopic methods. nih.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, which includes both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are excellent for identifying specific functional groups, as each group has characteristic vibrational frequencies. wiley.comelsevier.com

For this compound, the key functional groups each have distinct vibrational signatures:

Alkyne (C≡C) Stretch: A sharp, medium-intensity band is expected in the region of 2100-2260 cm⁻¹ in both IR and Raman spectra, which is characteristic of the carbon-carbon triple bond. researchgate.net

Thiazole Ring Vibrations: The thiazole ring will exhibit a series of complex vibrations, including C=N and C=C stretching, in the 1400-1650 cm⁻¹ region. Ring breathing modes typically appear at lower frequencies.

Cyclopropyl Group Vibrations: The C-H stretching vibrations of the cyclopropyl ring are expected to appear just above 3000 cm⁻¹. The ring itself has characteristic deformation modes at lower wavenumbers. core.ac.uk

The combination of IR and Raman spectra provides a complementary "molecular fingerprint," which is unique to the compound's specific structure. nist.gov

Predicted Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Technique
Cyclopropyl C-H Stretch ~3100 - 3000 IR, Raman
Alkyne C≡C Stretch ~2250 - 2150 IR, Raman
Thiazole C=N / C=C Stretch ~1650 - 1400 IR, Raman
Thiazole Ring Breathing ~1000 - 800 Raman

X-ray Crystallography for Solid-State Structural Determination

While a specific crystal structure for this compound has not been reported, analysis of related thiazole derivatives in the Cambridge Structural Database reveals key expected features. researchgate.nettandfonline.commdpi.com A crystallographic study would confirm the planarity of the thiazole ring and provide precise measurements of the C-S, C-N, and C=C bond lengths within it. It would also detail the geometry of the cyclopropyl ring and the linear nature of the ethynyl linker. Furthermore, the analysis would reveal intermolecular interactions, such as π-stacking or hydrogen bonding, that dictate how the molecules pack together in the crystal lattice.

Advanced Spectroscopic Probes for Solution-State Conformation

While X-ray crystallography provides a static picture of the molecule in the solid state, its conformation in solution can be dynamic. Advanced spectroscopic techniques are employed to understand this behavior. mdpi.com

For a relatively small molecule like this compound, the primary conformational flexibility would involve rotation around the single bond connecting the thiazole ring to the ethynyl group. The preferred orientation in solution is governed by a balance of steric and electronic effects. acs.org

Techniques to probe this include:

Nuclear Overhauser Effect (NOE) Spectroscopy: This 2D NMR technique can detect through-space interactions between protons that are close to each other, providing insights into the molecule's average conformation.

Computational Modeling: Density Functional Theory (DFT) calculations can be used to predict the relative energies of different rotational conformers in various solvents, offering a theoretical understanding of the molecule's preferred shape. aip.org

Solvent Effects on Chemical Shifts: Subtle changes in NMR chemical shifts when the solvent is varied can provide clues about the solute-solvent interactions and the conformational preferences of the molecule in solution. frontiersin.orgucl.ac.uk

Together, these advanced methods allow for a comprehensive understanding of the molecule's structure and behavior in different environments, which is crucial for predicting its properties and reactivity. acs.org

Biological Activity and Mechanistic Pathways of 2 Cyclopropylethynyl Thiazole in Research Models

Modulation of Kinase Activity by 2-(Cyclopropylethynyl)thiazole

Kinases are a crucial family of enzymes that regulate numerous cellular processes through phosphorylation. mdpi.comnih.gov Their dysregulation is often implicated in diseases like cancer, making them significant targets for therapeutic intervention. mdpi.comnih.gov Thiazole-containing compounds have shown potential as kinase inhibitors, targeting various signaling pathways involved in cancer progression. mdpi.commdpi.com

Cyclin-Dependent Kinase (CDK) Inhibition and Cell Cycle Regulation

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibition is a promising strategy for cancer therapy. technologynetworks.comnih.gov Several thiazole (B1198619) derivatives have been identified as potent CDK inhibitors. technologynetworks.com

Research into aminothiazole-based compounds has led to the discovery of potent inhibitors of CDK2. nih.gov While specific data for this compound across a broad panel of CDK isoforms (CDK1-CDK10) is not extensively detailed in the provided results, the general class of thiazole derivatives has been shown to inhibit various CDKs, including CDK1, CDK2, CDK4, and CDK5. mdpi.com For instance, the compound Milciclib, a thiazole derivative, inhibits CDK2 with an IC50 of 45 nM and also shows activity against CDK1, CDK4, and CDK5. mdpi.com The selectivity of these inhibitors can be influenced by structural modifications. For example, replacing a chloro group with an ethynyl (B1212043) group in one series of compounds improved selectivity for microbial kinases over the human CDK2. sci-hub.se

The inhibition of CDKs by thiazole derivatives has a direct impact on cell proliferation. In vitro studies have demonstrated that many of these compounds exhibit potent and broad-spectrum antiproliferative activity across various tumor cell lines. nih.gov For example, some thiazole derivatives have shown IC50 values of less than 10 µM in CDK2 assays and have been found to be more selective for CDK2/Cyclin A over CDK2/Cyclin E. technologynetworks.com The inhibition of CDK2 leads to a reduction in the phosphorylation of its substrates, such as the retinoblastoma protein (RB) and histone H1, ultimately causing cell cycle arrest and, in some cases, apoptosis. nih.gov

Inhibition of Other Protein Kinases (e.g., KDR, IKK, JNK3, p38)

Beyond CDKs, thiazole derivatives have been investigated for their inhibitory effects on other protein kinases involved in critical cellular signaling pathways. A patent for a related compound, 2-(2-cyclopropylethynyl-thiazole-4-carbonylazide), mentions its potential as an inhibitor of other protein kinases such as KDR, IKK, and JNK3. googleapis.com

The binding of thiazole-based inhibitors to kinases often occurs at the ATP-binding site. mdpi.com X-ray crystallography studies of aminothiazole inhibitors bound to CDK2 have provided insights into their binding modes, revealing key interactions that contribute to their inhibitory activity. nih.gov For a different thiazole-containing compound, 1-(4-cyanophenyl)-3-(3-(cyclopropylethynyl)imidazo[2,1-b]thiazol-5-yl)thiourea, X-ray analysis showed a unique sulfur-aromatic interaction network that is crucial for its high potency as an IDO1 inhibitor. nih.gov This highlights the diverse binding mechanisms that can be achieved with thiazole scaffolds.

Biochemical assays are fundamental in characterizing the inhibitory potential of these compounds. For instance, the inhibitory activity of thiazole derivatives against CDK2/Cyclin E/A has been determined using assays that measure the half-maximal inhibitory concentration (IC50). technologynetworks.com Such studies are essential for understanding the structure-activity relationship (SAR) and optimizing the potency and selectivity of these inhibitors. nih.gov

Below is an interactive table summarizing the inhibitory activities of various thiazole derivatives against different kinases, as reported in the literature.

Compound ClassTarget KinaseReported Activity (IC50)Reference
AminothiazolesCDK21-10 nM (over 100 analogues) nih.gov
Thiazole DerivativesCDK2/Cyclin A< 10 µM technologynetworks.com
MilciclibCDK245 nM mdpi.com
1-(4-cyanophenyl)-3-(3-(cyclopropylethynyl)imidazo[2,1-b]thiazol-5-yl)thioureahIDO116.4 nM nih.gov

The inhibition of kinases by compounds like this compound derivatives has significant effects on downstream signaling pathways. For example, inhibition of CDK2 by aminothiazole compounds has been shown to reduce the phosphorylation of key substrates like the retinoblastoma protein (RB) and histone H1. nih.gov This disruption of the normal phosphorylation cascade leads to cell cycle arrest. nih.gov

In the context of the p38 MAPK pathway, inhibitors can affect downstream targets like HSPB1. nih.gov Inhibition of p38 or its substrate MK-2 can reduce the phosphorylation of HSPB1, which is involved in actin remodeling and other cellular processes. nih.gov Furthermore, the interplay between different MAPK pathways, such as the cross-inhibition between p38 and JNK, can lead to complex cellular outcomes like apoptosis. nih.govbiorxiv.org Inhibition of p38 can lead to sustained activation of the JNK pathway, which in turn can induce the expression of Fas ligand (FasL), a key molecule in triggering cell death. nih.govclinexprheumatol.org

The table below details the downstream effects observed upon inhibition of specific kinases by thiazole-related compounds in cellular models.

Inhibited KinaseDownstream EffectCellular OutcomeReference
CDK2Reduced phosphorylation of RB and histone H1Cell cycle arrest, apoptosis nih.gov
p38 MAPKReduced phosphorylation of HSPB1Altered actin cytoskeleton nih.gov
p38 MAPKSustained activation of JNK pathwayInduction of FasL, apoptosis nih.govclinexprheumatol.org

Modulation of Receptor-Mediated Processes by this compound

The ability of a compound to modulate receptor-mediated processes is a cornerstone of pharmacological research. For this compound, this exploration is in its nascent stages, with much of the current understanding extrapolated from studies on broader classes of thiazole derivatives.

Interaction with Ligand-Activated Receptors within the Nervous System

The thiazole scaffold is a recurring motif in compounds targeting the central nervous system. Research into related structures suggests a potential for this compound to interact with key neurotransmitter receptors.

Ionotropic glutamate (B1630785) receptors, including AMPA and NMDA receptors, are fundamental to excitatory synaptic transmission in the brain. While direct studies on this compound are not extensively documented, research on related thiazole derivatives indicates a potential for modulatory activity at these sites. For instance, certain thiazole-containing compounds have been shown to act as negative allosteric modulators of AMPA receptors, suggesting a possible avenue of investigation for this compound.

Metabotropic glutamate receptors (mGluRs) play a crucial role in modulating neuronal excitability and synaptic plasticity. The potential for thiazole derivatives to interact with these receptors has been a subject of significant research interest. Structure-activity relationship (SAR) studies on mGluR5 antagonists have highlighted the importance of the ethynyl linkage and the nature of the heterocyclic ring in determining binding affinity and selectivity. Specifically, derivatives like 2-methyl-4-(pyridin-3-ylethynyl)thiazole (MTEP) have been instrumental in understanding the pharmacophore for mGluR5 antagonism. nih.gov Although direct evidence for this compound is pending, its structural similarity to these well-characterized mGluR modulators suggests it may also exhibit activity at these receptors, particularly within Group I (mGluR1 and mGluR5).

Studies on Other Receptor Systems

Beyond glutamate receptors, the thiazole nucleus is present in ligands for a variety of other receptor systems.

Adenosine (B11128) A3 Receptors: Research has shown that certain 4-phenyl-2-aminothiazole derivatives can act as potent and selective antagonists of the human adenosine A3 receptor. nih.gov The structural features of these compounds, particularly the substitution on the phenyl and thiazole rings, are critical for their activity. While the cyclopropylethynyl group of the target compound represents a significant structural departure, the general affinity of the thiazole core for adenosine receptors warrants investigation.

Platelet-Activating Factor (PAF) Receptor: The PAF receptor is another target for which thiazole-containing compounds have been developed as antagonists. For example, the pyrrolo[1,2-c]thiazole derivative 52770 RP has been characterized as a potent PAF-receptor antagonist. tandfonline.com A patent has also mentioned 2-2-cyclopropylethynyl-thiazole-4-carbonylazide in the context of pyridylthiazoles as PAF-receptor antagonists, suggesting a potential role for the cyclopropylethynylthiazole scaffold in this area. ijper.org

5-HT Receptors: The serotonin (B10506) (5-HT) receptor family is a major target for therapeutic agents. While direct interaction of this compound with 5-HT receptors has not been reported, the broad bioactivity of the thiazole ring suggests this as a potential area for future research.

Tyrosine Phosphatases: Some studies have identified thiazole and isoxazole (B147169) scaffolds as unique core structures for tyrosine phosphatase inhibitors. mdpi.com This suggests that this compound could potentially interact with this class of enzymes, which are crucial regulators of cellular signaling pathways.

Investigation of Apoptosis Modulation Mechanisms

Apoptosis, or programmed cell death, is a vital physiological process, and its dysregulation is a hallmark of many diseases, including cancer. The induction of apoptosis is a key mechanism for many anti-cancer agents.

Induction of Apoptotic Pathways in Cellular Contexts

A growing body of evidence indicates that various thiazole derivatives can induce apoptosis in cancer cells through multiple mechanisms. nih.gov A patent has claimed that derivatives of this compound, specifically 2-2-cyclopropylethynyl-thiazole-4-carbonylazide, are useful in treating apoptosis-mediated diseases. googleapis.com

Research on other thiazole-containing compounds has revealed several apoptotic pathways that could be relevant to the activity of this compound. These include:

Targeting the FoxM1 Transcription Factor: Thiazole antibiotics like Siomycin A and thiostrepton (B1681307) have been shown to induce apoptosis by inhibiting the expression and transcriptional activity of the oncogenic transcription factor FoxM1. plos.org

Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Some hydrazinyl-thiazole derivatives have demonstrated the ability to induce apoptosis by blocking VEGFR-2, a key receptor in angiogenesis. mdpi.com

Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is critical for regulating apoptosis. Several studies have shown that thiazole derivatives can induce apoptosis by altering the expression of these proteins. acs.orgsemanticscholar.org

Caspase Activation: The activation of caspases is a central event in the execution phase of apoptosis. Many thiazole derivatives have been found to induce apoptosis through the activation of caspases 3, 7, 8, and 9. nih.govmdpi.com

Table of Research Findings on Thiazole Derivatives' Biological Activity

Compound Class Biological Target/Activity Research Model Reference
Thiazole carboxamides Negative allosteric modulators of AMPA receptors --- mdpi.com
2-Methyl-4-(pyridin-3-ylethynyl)thiazole (MTEP) mGluR5 antagonist --- nih.gov
4-Phenyl-2-aminothiazole derivatives Adenosine A3 receptor antagonists Human nih.gov
Pyrrolo[1,2-c]thiazole derivative (52770 RP) PAF-receptor antagonist Rabbit platelets tandfonline.com
Thiazole antibiotics (Siomycin A, thiostrepton) FoxM1 inhibition, apoptosis induction Human cancer cells plos.org
Hydrazinyl-thiazole derivatives VEGFR-2 inhibition, apoptosis induction MCF-7 and HepG2 cells mdpi.com
Arylidene-hydrazinyl-thiazoles Apoptosis induction via Bcl-2/Bax modulation and caspase activation BxPC-3, MOLT-4, and MCF-7 cancer cell lines acs.org

Table of Chemical Compounds Mentioned

Compound Name
This compound
(E)-2-(1-(2-(4-(cyclopropylethynyl)phenyl)-4-methylthiazol-5-yl)ethylidene)hydrazinecarboximidamide
1-(4-cyanophenyl)-3-(3-(cyclopropylethynyl)imidazo[2,1-b]thiazol-5-yl)thiourea
2-2-cyclopropylethynyl-thiazole-4-carbonylazide
2-Methyl-4-(pyridin-3-ylethynyl)thiazole (MTEP)
4-Phenyl-2-aminothiazole
52770 RP (pyrrolo[1,2-c]thiazole derivative)
Siomycin A
Thiostrepton
Bax

Role of NF-κB Regulation in Apoptotic Responses

Direct studies detailing the role of this compound in NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) regulation and subsequent apoptotic responses have not been identified in the public domain.

However, a United States patent discloses a structurally related compound, This compound-4-carbonylazide . googleapis.comgoogleapis.com The patent suggests that compounds of this nature may have utility in diseases where the regulation of NF-κB is a factor. googleapis.com Apoptosis, or programmed cell death, is a critical cellular process, and its dysregulation is a hallmark of many diseases. The NF-κB signaling pathway is a key regulator of apoptosis, often by controlling the expression of anti-apoptotic genes. While the patent provides a speculative link between a derivative and NF-κB, no experimental data is presented to confirm that this compound itself modulates NF-κB or has any effect on apoptotic responses.

Antiviral and Antifungal Activity Research

No specific research has been found detailing the antiviral or antifungal activity of this compound.

Inhibition of Viral Replication Targets (e.g., HIV, Human Papilloma Virus, Herpesvirus)

There are no available studies demonstrating that this compound inhibits the replication of HIV, Human Papilloma Virus, Herpesvirus, or any other viruses. While thiazole derivatives, as a broad class of compounds, have been investigated for a wide range of pharmacological activities, including antiviral properties, these findings are not specific to this compound. fabad.org.tr

Targeting Fungal Kinases (e.g., Aspergillus Cdc2/CDC28, Nim A)

Direct research on the effect of this compound on fungal kinases such as Aspergillus Cdc2/CDC28 or Nim A is not present in the available literature. The same United States patent that mentions NF-κB also proposes that related compounds could be useful in treating fungal infections through the inhibition of Aspergillus kinases like Cdc2/CDC28 or Nim A, which could lead to fungal cell cycle arrest or death. googleapis.com This remains a hypothetical application for a related derivative, and there is no evidence that this compound itself possesses this activity.

In Vitro Structure-Activity Relationship (SAR) Studies for Biological Targets

There are no published in vitro Structure-Activity Relationship (SAR) studies for this compound. SAR studies require a known biological activity and a series of related compounds to be tested to determine how chemical structure modifications affect activity. Without established biological targets or activity data for this compound, such studies have not been performed or reported.

Advanced Target Identification and Validation Methodologies

No research is available describing the use of advanced methodologies to identify or validate biological targets for this compound. Target identification and validation are subsequent steps that follow the discovery of a compound with a confirmed biological effect. As no such primary biological activity has been reported for this specific compound, these advanced studies have not been undertaken.

Advanced Applications and Future Research Directions for 2 Cyclopropylethynyl Thiazole

Potential as a Building Block in Organic Synthesis and Catalysis

The 2-(cyclopropylethynyl)thiazole scaffold is a promising and versatile building block for organic synthesis due to the presence of multiple reactive sites. The thiazole (B1198619) ring itself is a key structural unit in a vast number of natural products and medicinal compounds. medmedchem.combeilstein-journals.org Its synthesis and functionalization are well-established areas of organic chemistry. researchgate.netmdpi.comnih.gov The true synthetic versatility of this compound, however, lies in the reactivity of the cyclopropylethynyl group.

The terminal alkyne functionality is amenable to a wide range of chemical transformations, making it a powerful handle for molecular elaboration. Key reactions include:

Click Chemistry: The ethynyl (B1212043) group can readily participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions to form stable triazole rings. This allows for the straightforward linkage of the thiazole core to other molecules, such as biomolecules, polymers, or other pharmacophores.

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-carbon bonds between the terminal alkyne of this compound and aryl or vinyl halides. This provides a direct route to more complex conjugated systems.

Cycloaddition Reactions: The alkyne can act as a dienophile or dipolarophile in various cycloaddition reactions, leading to the construction of diverse carbocyclic and heterocyclic ring systems.

Hydration and Addition Reactions: The triple bond can undergo hydration to form ketones or participate in addition reactions with various reagents to introduce new functional groups.

The thiazole nucleus can also influence reactivity, and its nitrogen atom can act as a ligand for transition metals, potentially enabling novel catalytic applications. The development of catalysts where this compound or its derivatives serve as ligands could open new avenues in asymmetric synthesis and other catalytic processes. The high functional group tolerance and potential for atom-economical reactions make this compound an attractive starting material for creating libraries of complex molecules for drug discovery and materials science. beilstein-journals.org

Integration into Novel Materials Science and Engineering Research

The unique electronic and structural features of this compound make it an intriguing candidate for integration into novel materials. Thiazole-containing polymers and small molecules have been investigated for their applications in organic electronics due to the electron-deficient nature of the thiazole ring, which can facilitate electron transport.

The rigid, linear geometry of the ethynyl linker in this compound can be exploited to create highly ordered molecular architectures. Potential research directions in materials science include:

Organic Semiconductors: Polymerization of this compound or its derivatives could lead to conjugated polymers with interesting optoelectronic properties. These materials could be explored for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The cyclopropyl (B3062369) group might influence the solid-state packing and morphology of these materials, which are critical factors for device performance.

Molecular Wires: The conjugated system of the thiazole and the ethynyl group could allow for efficient charge transport along the molecular axis, making it a candidate for use in molecular-scale electronic components.

Functional Polymers: The reactivity of the ethynyl group allows for the post-polymerization functionalization of polymers containing this compound units. This could be used to tune the material's properties, such as solubility, or to attach specific functional moieties for sensing or catalytic applications.

The table below summarizes potential material applications and the key molecular features of this compound that make them suitable for these roles.

Potential ApplicationKey Molecular Feature(s)
Organic SemiconductorsConjugated π-system, electron-deficient thiazole ring
Molecular WiresLinear and rigid structure, extended conjugation
Functional PolymersReactive ethynyl group for post-functionalization
SensorsThiazole nitrogen for metal ion coordination

Chemoinformatics and Data-Driven Approaches for Lead Discovery and Optimization

Chemoinformatics and computational modeling are indispensable tools in modern drug discovery and materials science. researchgate.net For a novel compound like this compound, these approaches can provide valuable insights into its potential properties and guide experimental efforts.

Property Prediction: In silico methods can be used to predict a range of physicochemical properties of this compound, such as its solubility, lipophilicity (logP), polar surface area, and drug-likeness according to rules like Lipinski's rule of five. These predictions can help assess its potential as a drug candidate.

Virtual Screening: A virtual library of derivatives based on the this compound scaffold can be generated and screened against various biological targets using molecular docking and pharmacophore modeling. This can help identify potential protein targets and prioritize compounds for synthesis and biological testing.

QSAR Modeling: If a series of this compound derivatives are synthesized and tested, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate their structural features with their biological activity. researchgate.net These models can then be used to predict the activity of new, unsynthesized compounds and guide the design of more potent analogues.

Below is a table of predicted physicochemical properties for this compound, which are crucial for assessing its drug-like potential.

PropertyPredicted ValueSignificance
Molecular Weight~149.2 g/mol Within the range for good oral bioavailability
logP~2.1Indicates good membrane permeability
Hydrogen Bond Donors0Favorable for oral absorption
Hydrogen Bond Acceptors2Favorable for oral absorption
Polar Surface Area~42 ŲSuggests good cell permeability

Emerging Biological Targets and Unexplored Therapeutic Avenues

The thiazole ring is a privileged scaffold in medicinal chemistry, present in drugs with a wide range of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral agents. nih.govnih.govmdpi.commdpi.com The unique combination of the thiazole core with a cyclopropylethynyl group in this compound opens up possibilities for targeting emerging and unexplored biological pathways.

The cyclopropyl group can enhance the metabolic stability of a molecule and often locks it into a specific conformation, which can lead to higher binding affinity and selectivity for a particular biological target. researchgate.net Given the broad bioactivity of thiazoles, future research could explore the potential of this compound derivatives in several therapeutic areas:

Oncology: Many thiazole-containing compounds act as kinase inhibitors or microtubule-stabilizing agents. mdpi.comnih.gov Derivatives of this compound could be designed and screened against various kinases implicated in cancer, such as EGFR, VEGFR, or B-RAF. nih.gov

Infectious Diseases: The thiazole nucleus is found in numerous antibacterial and antifungal agents. mdpi.comresearchgate.netnih.gov New derivatives could be tested against drug-resistant strains of bacteria and fungi. The lipophilic nature of the cyclopropyl group may enhance penetration through microbial cell membranes.

Neurodegenerative Diseases: Some thiazole derivatives have shown activity against targets relevant to neurodegenerative diseases. The potential of this compound analogues as inhibitors of enzymes like monoamine oxidase (MAO) or as modulators of neurotransmitter receptors could be investigated.

Inflammatory Diseases: Thiazole derivatives have been reported as inhibitors of enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.net This suggests that this compound could serve as a scaffold for developing new anti-inflammatory agents.

The following table summarizes the known biological activities of various thiazole derivatives, suggesting potential therapeutic avenues for this compound.

Therapeutic AreaKnown Biological Activity of Thiazole DerivativesPotential Targets for this compound
OncologyKinase inhibition, Antiproliferative activity nih.govmdpi.comnih.govEGFR, VEGFR-2, B-RAF, Topoisomerase II nih.govnih.gov
Infectious DiseasesAntibacterial, Antifungal, Antimycobacterial mdpi.comresearchgate.netnih.govrsc.orgDNA gyrase, KasA protein, Secreted aspartic proteinase researchgate.netnih.govrsc.org
InflammationCOX/LOX inhibition researchgate.netCyclooxygenase, Lipoxygenase
Neurological DisordersAnticonvulsant, Antipsychotic nih.govMonoamine oxidase, various CNS receptors

Interdisciplinary Research Collaborations for Comprehensive Elucidation

To fully realize the potential of this compound, a concerted and interdisciplinary research effort is essential. The complexity of moving from a novel chemical entity to a functional application necessitates collaboration across multiple scientific disciplines.

Synthetic and Medicinal Chemists: Their role would be to develop efficient and scalable synthetic routes to this compound and its derivatives. They would also lead the design and synthesis of compound libraries for structure-activity relationship (SAR) studies.

Computational Chemists and Chemoinformaticians: These researchers would apply data-driven methods to predict the properties of new derivatives, perform virtual screening against biological and material targets, and develop QSAR models to guide synthetic efforts. researchgate.net

Materials Scientists and Engineers: This group would investigate the physical and electronic properties of polymers and other materials derived from this compound. They would be responsible for fabricating and testing devices to evaluate their performance in applications like organic electronics.

Biologists and Pharmacologists: Their expertise is crucial for evaluating the biological activity of the synthesized compounds. This includes performing in vitro and in vivo testing to determine efficacy, mechanism of action, and toxicological profiles. nih.govmdpi.com

Such collaborative projects, integrating computational prediction, chemical synthesis, material characterization, and biological evaluation, will be paramount in comprehensively elucidating the scientific and technological value of this compound and its derivatives.

Q & A

Q. What are the optimal synthetic routes for 2-(cyclopropylethynyl)thiazole, and how can reaction conditions be optimized?

A robust synthesis involves coupling cyclopropylacetylene derivatives with thiazole precursors. For example, hydrazinyl-thiazole intermediates can be synthesized by reacting cyclopropylcarbonyl hydrazides with α-bromoketones in ethanol under reflux (60–80°C for 4–6 hours). The reaction typically achieves yields >85% after purification via silica gel chromatography . Key variables include solvent polarity (ethanol vs. DMF), temperature, and catalyst selection (e.g., CuI for Sonogashira coupling if introducing ethynyl groups) .

Q. How should researchers validate the structural integrity and purity of this compound?

Employ a multi-technique approach:

  • 1H/13C NMR (in DMSO-d6 or CDCl3) to confirm proton environments (e.g., cyclopropyl CH2 at δ 0.8–1.2 ppm and thiazole C-H at δ 7.5–8.5 ppm) .
  • Elemental analysis (C, H, N, S) to verify stoichiometry (e.g., calculated vs. observed %C: ±0.3% tolerance) .
  • Mass spectrometry (ESI-TOF) for molecular ion confirmation (e.g., [M+H]+ at m/z 176.05) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

Discrepancies in cytotoxicity assays (e.g., GI50 values) may arise from substituent effects or cell-line specificity. For example:

  • Substituent tuning : Electron-withdrawing groups (e.g., -CN, -NO2) on the thiazole ring enhance anticancer activity by modulating electron density and binding affinity .
  • Dose-response validation : Use clonogenic assays and caspase-3 activation studies to confirm apoptosis mechanisms (e.g., compound 3f in shows GI50 = 1.0 µM against MCF-7 cells via caspase-dependent pathways) .

Q. How can computational modeling predict the reactivity of this compound in cycloaddition reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal that the cyclopropylethynyl group stabilizes transition states in [2+2] cycloadditions due to ring strain and π-conjugation. Molecular docking (AutoDock Vina) can simulate binding poses with biological targets (e.g., ATP-binding pockets in kinases), highlighting key interactions like hydrogen bonds with thiazole N atoms .

Q. What analytical challenges arise in quantifying this compound degradation products under physiological conditions?

  • HPLC-MS/MS with a C18 column (gradient: 0.1% formic acid in H2O/MeCN) identifies hydrolytic byproducts (e.g., cyclopropane carboxylic acid).
  • Stability studies (pH 7.4 buffer, 37°C) show a half-life of ~12 hours, with degradation accelerated by nucleophilic attack at the ethynyl-thiazole junction .

Methodological Considerations

Q. How to design SAR studies for this compound derivatives targeting kinase inhibition?

  • Scaffold diversification : Introduce substituents at the thiazole 4-position (e.g., aryl, heteroaryl) while retaining the cyclopropylethynyl group.
  • Enzymatic assays : Measure IC50 against kinases (e.g., EGFR, BRAF) using ADP-Glo™ kits. Compare with control inhibitors (e.g., gefitinib) .

Q. What protocols mitigate synthetic byproducts during large-scale preparation of this compound?

  • Purification : Use flash chromatography (hexane/EtOAc 4:1) followed by recrystallization (EtOH/H2O).
  • Quality control : Monitor reaction progress via TLC (Rf ~0.5 in 3:7 EtOAc/hexane) to detect side products like dimerized ethynyl species .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.